molecular formula C15H11ClN2 B2415985 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole CAS No. 206982-69-6

2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole

Cat. No.: B2415985
CAS No.: 206982-69-6
M. Wt: 254.72
InChI Key: ULABQOWOSAMVJT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C15H11ClN2 and its molecular weight is 254.72. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • "2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole" derivatives have been studied for their potential as corrosion inhibitors. Research demonstrates that these compounds can effectively inhibit corrosion of carbon steel in acidic environments, with some derivatives achieving up to 95% inhibition efficiency (Rouifi et al., 2020).

Spectroscopy and Structural Analysis

  • The compound has been analyzed using terahertz time-domain spectroscopy and density functional theory. Studies reveal distinct differences in the fingerprint spectra of this compound compared to similar derivatives, indicating its unique structural and electronic properties (Song et al., 2018).

Photophysical Properties

  • Research has been conducted on the photophysical properties of chromophores containing 1H-benzimidazole residue, which includes the subject compound. These studies show strong one-photon absorption bands and high fluorescence quantum yields, suggesting potential applications in photonics and imaging technologies (Jȩdrzejewska et al., 2014).

Antimicrobial and Antifungal Activity

  • Some derivatives of "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest the potential use of these compounds in developing new antibacterial and antifungal agents (Vasić et al., 2014).

Molecular Interaction and Density Functional Studies

  • The molecular structure and interactions of 1H-benzimidazole derivatives have been explored through density functional theory studies. These findings contribute to a deeper understanding of the compound's chemical behavior and potential applications in coordination chemistry and materials science (Zhao et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antileishmanial activities, suggesting that their targets may be microbial cells or Leishmania parasites.

Mode of Action

It’s known that benzimidazole derivatives can interact with biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides . This interaction could potentially disrupt the normal functioning of these biopolymers, leading to the death of the target organism.

Biochemical Pathways

Similar compounds have been found to inhibit α-amylase, α-glucosidase, and protein tyrosine phosphatase 1 beta (ptp1b) activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also affect these pathways.

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and blood-brain barrier permeability , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also have these properties.

Result of Action

Similar compounds have been found to exhibit significant antileishmanial activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also have these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-chlorostyryl)-1H-1,3-benzimidazole. For instance, the indiscriminate use of similar compounds can lead to environmental damage . Additionally, the presence of halogens, nitro, or sulphonyl groups in similar compounds can make them resistant to degradation, potentially leading to persistence in the environment .

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULABQOWOSAMVJT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.